2,4-Dimethylfuran-3-carboxylic acid

Descripción general

Descripción

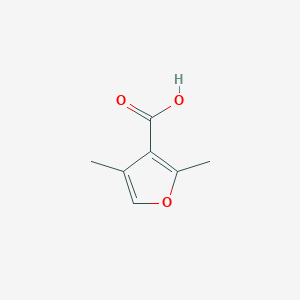

2,4-Dimethylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The specific structure of 2,4-dimethylfuran-3-carboxylic acid includes additional methyl groups at the 2 and 4 positions of the furan ring and a carboxylic acid group at the 3 position. This compound is of interest in various chemical research areas, including the development of fluorescent chemosensors and the study of thermochemical properties.

Synthesis Analysis

The synthesis of related dimethylfuran compounds has been reported using a solvent-free microwave-assisted one-pot four-component reaction. This method involves the reaction of 1-(2,5-dimethylfuran-3-yl)ethan-1-one with malononitrile, aryl aldehydes, and ammonium acetate. The process occurs through a five-step multiple bond-forming transformation (MBFT) to afford the final products, such as 2-amino-4-aryl-6-(2,5-dimethylfuran-3-yl)-pyridine-3-carbonitriles, in excellent yields .

Molecular Structure Analysis

Although the provided data does not include a direct analysis of 2,4-dimethylfuran-3-carboxylic acid's molecular structure, it does mention a related compound's crystal structure analysis. For example, an X-ray structural examination of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, a product of the Diels-Alder reaction, reveals details about its crystallography, including measurements of the unit cell dimensions and the observation of an anti-conformation stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The data provided does not directly discuss the chemical reactions of 2,4-dimethylfuran-3-carboxylic acid. However, it does describe the use of a dimethylfuran derivative as a fluorescent chemosensor for Fe3+ ions and picric acid, indicating that the furan ring can participate in chemical sensing through a 'turn off' mechanism .

Physical and Chemical Properties Analysis

A thermochemical study of related compounds, such as 2,5-dimethyl-3-furancarboxylic acid, provides insights into the physical and chemical properties of these molecules. The standard molar enthalpies of formation in both the gaseous and condensed states were derived, and the enthalpies of vaporization/sublimation were measured. For 2,5-dimethyl-3-furancarboxylic acid, the standard enthalpy of sublimation was also calculated using the Clausius–Clapeyron equation applied to the temperature dependence of the vapor pressures measured by the Knudsen effusion technique . These properties are crucial for understanding the behavior of these compounds under various conditions and can be extrapolated to understand the properties of 2,4-dimethylfuran-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Asymmetric Organocatalysis

2,4-Dimethylfuran-3-carboxylic acid has been used in the field of asymmetric organocatalysis. It reacts with 4-trimethylsilyloxy-2,4-pentadienal in the presence of catalytic amounts of chiral amine and acid, leading to the formation of cycloadducts. This process is significant in producing compounds with high enantiomeric excess, which is crucial in the synthesis of chiral molecules (Harmata et al., 2003).

Synthesis of Semisynthetic Penicillins

Research on derivatives of 2,4-Dimethylfuran-3-carboxylic acid has led to the development of new semisynthetic penicillins. These compounds have shown activity against Gram-positive microorganisms, including resistant strains of staphylococci. The introduction of the nitro group in the furan ring enhances the stability of penicillin, making these derivatives noteworthy in antibiotic research (Kastron et al., 1968).

Fluorescent Chemosensor Development

2,4-Dimethylfuran-3-carboxylic acid derivatives have been investigated for their potential as fluorescent chemosensors. A particular derivative has shown promise as a sensor for Fe3+ ions and picric acid, detecting them at nanomolar levels. This research is significant for environmental monitoring and safety applications (Shylaja et al., 2020).

Cancer Immunotherapy

In the context of cancer immunotherapy, 2,4-Dimethylfuran-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activities against Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune escape. These studies contribute significantly to the development of new cancer therapies (Yang et al., 2019).

Synthesis of Polypropionates

Research involving 2,4-Dimethylfuran-3-carboxylic acid has also led to innovative approaches in synthesizing long-chain polypropionates, a class of natural products with various biological activities. This work contributes to the field of organic synthesis and the development of bioactive compounds (Ancerewicz & Vogel, 1996).

Propiedades

IUPAC Name |

2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXYKVSLHRBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348564 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylfuran-3-carboxylic acid | |

CAS RN |

15058-72-7 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)